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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclohexylamine hydrobromide (C₆H₁₁NH₂·HBr) is an amine hydrohalide salt that serves as

an activator in soldering fluxes.[1] Activators are critical components of soldering fluxes,

responsible for the chemical removal of metal oxides from the surfaces to be soldered, thereby

promoting good wetting and the formation of a sound metallurgical bond.[2] The information

provided herein details the application of cyclohexylamine hydrobromide in soldering fluxes,

including its function, typical formulations, and standardized testing protocols relevant to its

performance and reliability.

This document is intended for researchers, scientists, and professionals in drug development

who may encounter soldering processes in the manufacturing of electronic medical devices or

laboratory equipment, providing a technical overview of this specific chemical's role in ensuring

robust electronic interconnections.

Mechanism of Action
In soldering, the primary function of a flux is to clean the metallic surfaces of the printed circuit

board (PCB) and the component leads.[2] Cyclohexylamine hydrobromide, as an activator,

facilitates this by reacting with metal oxides (e.g., copper and tin oxides) at soldering
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temperatures. Upon heating, it is believed to release hydrobromic acid (HBr), which is highly

reactive towards metal oxides, converting them into soluble metal bromides. These byproducts

are then displaced by the molten solder. The cyclohexylamine component can also aid in this

process and help to protect the cleaned metal surface from re-oxidation before the solder

solidifies.

Data Presentation
While specific performance data for fluxes containing solely cyclohexylamine hydrobromide
is often proprietary, the following tables provide representative data for typical flux formulations

and the expected performance based on industry standards.

Table 1: Example of a Rosin-Based Flux Formulation Containing an Amine Hydrohalide

Activator

Component Function
Typical Weight Percentage
(%)

Rosin/Resin
Flux Vehicle, Forms Protective

Barrier
30 - 60

Cyclohexylamine

Hydrobromide
Activator 1 - 5

Solvent (e.g., Isopropanol) Carrier, Adjusts Viscosity 35 - 67.5

Additives (e.g., Surfactants) Modify Flux Properties < 1

Note: This is an exemplary formulation; actual compositions can vary significantly based on the

intended application and performance requirements.

Table 2: J-STD-004B Flux Classification for a Hypothetical Flux Containing Cyclohexylamine
Hydrobromide
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Flux Composition
Flux/Flux Residue
Activity Level

Halide Content
J-STD-004B
Classification

Rosin (RO) Medium (M)
Contains Halides

(>0.5% by weight)
ROM1

Organic (OR) High (H)
Contains Halides

(>2.0% by weight)
ORH1

This classification is illustrative. The actual classification would depend on the results of the

qualification tests outlined in J-STD-004B.[3]

Table 3: Representative Performance Data for a Halide-Activated Flux (ROM1 Type)

Test Parameter
Typical
Value/Result

Standard

Solderability Wetting Time (s) < 1.0 J-STD-002

Wetting Force (mN) > 2.5 J-STD-002

Corrosion Copper Mirror
Partial to complete

removal of copper film

IPC-TM-650, Method

2.3.32

Copper Coupon

Corrosion

Evidence of

discoloration and/or

etching

IPC-TM-650, Method

2.6.15C

Reliability
Surface Insulation

Resistance (SIR) (Ω)
> 1.0 x 10⁸ J-STD-004B

These values are representative and can vary based on the complete flux formulation and

testing conditions.

Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of soldering fluxes

containing cyclohexylamine hydrobromide are provided below, based on industry standards.
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Protocol 1: Solderability Testing (Wetting Balance
Method)
Objective: To quantitatively measure the solderability of a component lead or surface finish

using a flux containing cyclohexylamine hydrobromide.

Standard: Based on J-STD-002 and IPC-TM-650, Method 2.4.14.2.[4]

Materials and Equipment:

Wetting balance system

Solder pot with temperature control (e.g., containing SAC305 lead-free solder)

Test coupons (e.g., copper)

Flux containing cyclohexylamine hydrobromide

Cleaning solvents (e.g., isopropanol)

Procedure:

Sample Preparation: Clean the test coupon with isopropanol to remove any contaminants.

Flux Application: Apply a uniform coating of the flux to the test coupon by dipping or

brushing.

Drying: Allow the solvent to evaporate from the flux, leaving the solid constituents on the

coupon.

Wetting Balance Measurement: a. Mount the coupon in the wetting balance apparatus. b.

Set the solder pot temperature (e.g., 245 ± 5 °C for SnPb, 255-260 °C for SAC alloys). c.

Initiate the test sequence, which immerses the coupon into the molten solder at a controlled

speed and depth. d. Record the wetting force as a function of time.

Data Analysis: Determine the wetting time (time to cross the zero-force axis) and the

maximum wetting force from the generated wetting curve.[4]
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Protocol 2: Copper Mirror Test
Objective: To assess the corrosive potential of the unheated flux.

Standard: IPC-TM-650, Method 2.3.32.[5]

Materials and Equipment:

Copper mirror (vacuum-deposited copper on a glass slide)

Flux containing cyclohexylamine hydrobromide

Controlled environment chamber (23 ± 2 °C, 50 ± 5% RH)

Isopropanol

Procedure:

Place a small amount of the flux onto the copper mirror.

Place the mirror in the controlled environment chamber for 24 hours.

After 24 hours, remove the flux residue by rinsing with isopropanol.

Visually inspect the copper mirror for any removal of the copper film.

Interpretation:

No removal: Low activity (L)

Partial removal: Medium activity (M)

Complete removal: High activity (H)

Protocol 3: Corrosion Test
Objective: To determine the corrosive properties of the flux residue after soldering.

Standard: IPC-TM-650, Method 2.6.15C.[6]
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Materials and Equipment:

Copper coupons

Solder pellets

Flux containing cyclohexylamine hydrobromide

Solder pot or reflow oven

Humidity chamber (40 ± 2 °C, 93 ± 3% RH)

Microscope (20x magnification)

Procedure:

Place a solder pellet and the flux on a clean copper coupon.

Heat the coupon to melt the solder and activate the flux, simulating the soldering process.

Allow the coupon to cool to room temperature.

Place the coupon in the humidity chamber for a specified duration (e.g., 240 hours).

Remove the coupon and visually inspect the area around the solder joint for signs of

corrosion (e.g., discoloration, pitting) under magnification.

Protocol 4: Surface Insulation Resistance (SIR) Test
Objective: To evaluate the long-term electrical reliability of the flux residue under humid

conditions.

Standard: J-STD-004B.[3]

Materials and Equipment:

IPC-B-24 test boards (or other standard SIR test patterns)

Flux containing cyclohexylamine hydrobromide
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Reflow oven or wave soldering machine

Environmental chamber (e.g., 40 °C, 90% RH)

SIR measurement system with a DC voltage source (e.g., 50V)

Procedure:

Apply the flux to the SIR test boards.

Process the boards through a soldering profile (reflow or wave).

Place the boards in the environmental chamber.

Apply a DC bias across the comb patterns of the test board.

Measure the insulation resistance at specified intervals (e.g., 24, 96, and 168 hours).

Interpretation: The flux passes if the SIR values remain above a specified minimum (e.g., 1.0 x

10⁸ Ω) and there is no evidence of electrochemical migration (dendritic growth).[7]

Visualizations
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Caption: Experimental workflow for solderability testing using the wetting balance method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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